molecular formula C11H8FNO2 B7901130 Methyl 6-fluoroquinoline-8-carboxylate CAS No. 1368396-99-9

Methyl 6-fluoroquinoline-8-carboxylate

Cat. No.: B7901130
CAS No.: 1368396-99-9
M. Wt: 205.18 g/mol
InChI Key: UWAOEOXKVNOHTB-UHFFFAOYSA-N
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Description

Methyl 6-fluoroquinoline-8-carboxylate is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of a fluorine atom into the quinoline structure often enhances the biological activity and stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-fluoroquinoline-8-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 6-fluoroaniline with diethyl ethoxymethylenemalonate under acidic conditions to form the quinoline ring, followed by esterification to yield the methyl ester . Another approach involves the direct fluorination of quinoline derivatives at the 6-position using fluorinating agents such as Selectfluor .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoroquinoline-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities and different physicochemical properties .

Scientific Research Applications

Methyl 6-fluoroquinoline-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-fluoroquinoline-8-carboxylate involves its interaction with specific molecular targets, such as bacterial DNA gyrase and topoisomerase IV. By inhibiting these enzymes, the compound can prevent DNA replication and transcription in bacteria, leading to cell death. This mechanism is similar to that of other fluoroquinolones, which are known for their broad-spectrum antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

    6-Fluoroquinoline: Lacks the carboxylate group, which may affect its biological activity and solubility.

    8-Fluoroquinoline: Fluorine substitution at a different position, leading to different reactivity and properties.

    Methyl 8-fluoroquinoline-6-carboxylate: Isomeric compound with different substitution pattern.

Uniqueness

Methyl 6-fluoroquinoline-8-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both the fluorine atom and the carboxylate group enhances its potential as a versatile intermediate in the synthesis of various biologically active compounds .

Properties

IUPAC Name

methyl 6-fluoroquinoline-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c1-15-11(14)9-6-8(12)5-7-3-2-4-13-10(7)9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAOEOXKVNOHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)F)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856973
Record name Methyl 6-fluoroquinoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368396-99-9
Record name Methyl 6-fluoroquinoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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